(S)-1-Phenylethane-1,2-diamine
Description
Significance of Chiral Vicinal Diamines as Privileged Scaffolds and Building Blocks in Organic Chemistry
Chiral vicinal diamines, which are organic compounds featuring two adjacent amine functional groups attached to a chiral backbone, are widely regarded as "privileged scaffolds" in organic chemistry. wikipedia.orgambeed.comontosight.airsc.org This designation stems from their frequent appearance in a wide array of biologically active molecules, including natural products and pharmaceutical agents. ambeed.comontosight.airsc.orgnih.gov Their rigid and well-defined three-dimensional structures make them exceptional building blocks for the construction of complex molecular architectures. Furthermore, the two nitrogen atoms can act as coordination sites for metal ions, making chiral vicinal diamines highly effective ligands in transition metal catalysis and as powerful organocatalysts. wikipedia.orgevitachem.com This dual utility as both a structural component and a functional catalyst underscores their tremendous interest to the synthetic chemist. evitachem.com
Historical and Current Challenges in the Enantioselective Synthesis of Chiral Diamines
Despite their importance, the synthesis of enantiomerically pure vicinal diamines has historically presented significant challenges. wikipedia.org A primary difficulty is the development of a unified, general approach for their creation, especially for unsymmetrically substituted diamines. evitachem.com Many early methods were limited in scope, produced low yields, or were not stereoselective, necessitating laborious resolution steps to separate the desired enantiomer. nih.gov
Modern chemistry has seen the development of numerous catalytic asymmetric methods to address these issues, including the hydroamination of alkenes, reductive coupling of imines, asymmetric hydrogenation, and the ring-opening of aziridines. hmdb.canih.govsigmaaldrich.com However, achieving high levels of enantioselectivity and regioselectivity, particularly for more complex or sterically hindered diamines, remains an active area of research. nih.govsigmaaldrich.com The development of efficient, atom-economical, and highly selective methods for accessing these valuable chiral building blocks continues to be a significant goal in synthetic chemistry. rsc.orgsigmaaldrich.com
Scope and Research Focus of (S)-1-Phenylethane-1,2-diamine within Modern Asymmetric Synthesis
Within the broader class of chiral vicinal diamines, this compound serves as a critical and extensively used chiral building block. bldpharm.com Its structure, featuring a phenyl group on one of the stereogenic carbons of the ethylenediamine (B42938) backbone, provides a valuable combination of steric and electronic properties. The primary research focus for this compound lies in its application where stereochemical control is essential. It is frequently employed as a precursor for the synthesis of more complex chiral ligands used in transition metal catalysts and as an organocatalyst itself. bldpharm.comamericanelements.com Its ability to induce specific, predictable stereochemical outcomes makes it a valuable tool in the synthesis of intricate organic molecules, particularly within the pharmaceutical industry for the development of new therapeutic agents. bldpharm.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-phenylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,9-10H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVBQABBEKLFIN-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of S 1 Phenylethane 1,2 Diamine
The fundamental physical and chemical properties of (S)-1-Phenylethane-1,2-diamine are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-phenylethane-1,2-diamine | evitachem.comnih.gov |
| CAS Number | 62779-70-8 | evitachem.comamericanelements.com |
| Molecular Formula | C₈H₁₂N₂ | evitachem.comnih.gov |
| Molecular Weight | 136.19 g/mol | evitachem.comnih.gov |
| Melting Point | 85-87 °C | evitachem.com |
| Boiling Point | 262.6 °C (for racemate) | glpbio.com |
| Appearance | Colorless to pale yellow solid | evitachem.com |
| Solubility | Generally soluble in polar organic solvents and water. The solubility is influenced by the formation of derivatives. | ambeed.comacs.org |
Spectroscopic Data of S 1 Phenylethane 1,2 Diamine
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (S)-1-Phenylethane-1,2-diamine. While full spectral data is typically found in specialized databases, the expected characteristics are as follows.
| Spectroscopic Technique | Expected Data | Source(s) |
| ¹H NMR | Signals corresponding to aromatic protons (phenyl group), a methine proton (benzylic CH), methylene (B1212753) protons (CH₂), and amine protons (NH₂). The exact chemical shifts and coupling constants depend on the solvent used. | rsc.orgamericanelements.comnih.gov |
| ¹³C NMR | Signals for the aromatic carbons (four distinct signals for the phenyl ring), the benzylic carbon (CH), and the methylene carbon (CH₂). | rsc.orgrsc.orgnih.gov |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its monoisotopic mass of 136.10 Da. | nih.gov |
Coordination Chemistry of S 1 Phenylethane 1,2 Diamine
Synthesis and Characterization of Metal-Diamine Complexes
The synthesis of metal complexes with (S)-1-Phenylethane-1,2-diamine typically involves the direct reaction of the diamine ligand with a suitable metal salt in an appropriate solvent. The diamine acts as a chelating agent, binding to metal ions such as Ni(II), Cu(II), Co(II), and Pt(II). researchgate.net Another common synthetic route involves the condensation of the diamine with aldehydes or ketones, like salicylaldehyde (B1680747) derivatives, to form Schiff base ligands. researchgate.net These tetradentate Schiff base ligands are then reacted with metal salts to form stable complexes. researchgate.netresearchgate.net
The characterization of these newly formed complexes is crucial to confirm their structure and properties. A suite of spectroscopic and analytical techniques is employed for this purpose.
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the diamine to the metal center. Shifts in the stretching frequencies of the N-H bonds in the diamine ligand upon complexation are indicative of bond formation with the metal. For Schiff base complexes, the C=N (azomethine) stretching frequency is a key diagnostic peak. researchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy help in elucidating the structure of the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the diamine upon coordination provide evidence of complex formation. researchgate.net
UV-Visible (Electronic) Spectroscopy: This method provides information about the electronic transitions within the complex, which can help determine the coordination geometry around the metal center. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and, crucially, the absolute stereochemistry of the complex. nih.gov It is the definitive method for confirming the coordination environment and the conformation of the chelate ring.
Below is a table summarizing the typical characterization methods used for these metal complexes.
Stereochemical Aspects of Chiral Diamine Coordination
This induced chirality is the cornerstone of its use in asymmetric catalysis. The chiral metal complex can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The absolute configuration of the diamine ligand directly dictates the stereochemical outcome of the catalyzed reaction. The enantiomeric purity of the this compound ligand is therefore paramount; any racemic impurity would lead to the formation of the corresponding diastereomeric metal complex, diminishing the enantioselectivity of the catalytic process. X-ray crystallography is a powerful tool to confirm the absolute configuration of the metal complexes and understand the steric and electronic interactions that govern stereochemical control. nih.gov
Application of this compound as a Bidentate Ligand in Metal Complexes
Metal complexes incorporating this compound and its derivatives are most prominently used as catalysts in asymmetric synthesis. A key application is in the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. In these reactions, a complex of a transition metal, often ruthenium(II) or iridium(III), with a chiral diamine-based ligand catalyzes the reduction of a C=O or C=N bond to produce a chiral alcohol or amine with high enantiomeric excess.
For instance, Ru(II) complexes bearing a monosulfonated derivative of a chiral 1,2-diamine are highly effective catalysts for the ATH of aromatic ketones. researchgate.net The diamine acts as a bidentate ligand, forming a stable complex with the metal, which then facilitates the transfer of a hydride from a hydrogen source (e.g., isopropanol (B130326) or formic acid) to the ketone. The chiral environment created by the this compound ligand ensures that this hydride transfer occurs selectively to one face of the ketone, yielding the corresponding chiral secondary alcohol in high enantiopurity. researchgate.net
The table below shows representative data for the application of a polymer-supported chiral 1,2-diamine catalyst in the asymmetric hydrogenation of various ketones.
Table 2: Asymmetric Hydrogenation of Aromatic Ketones using a Polymer-Supported Chiral 1,2-Diamine-Ru Complex
| Ketone Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Acetophenone | 1-Phenylethanol | >99 | 77 |
| 1-Acetonaphthone | 1-(1-Naphthyl)ethanol | >99 | 91 |
| 2-Acetonaphthone | 1-(2-Naphthyl)ethanol | >99 | 95 |
| 2-Bromoacetophenone | 1-(2-Bromophenyl)ethanol | >99 | 94 |
Data adapted from a study on polymer-supported chiral 1,2-diamines. iupac.org
Development of Polymeric Chiral Diamine Ligands and their Metal Complexes
To address challenges associated with the separation and recycling of expensive homogeneous catalysts, significant research has focused on immobilizing chiral ligands onto solid supports. tandfonline.comliv.ac.uk This has led to the development of polymeric chiral diamine ligands, where the diamine moiety is either incorporated into a polymer backbone or tethered to a pre-formed polymer. researchgate.netiupac.org
Two primary strategies are employed for creating these polymeric ligands:
Polymerization of Chiral Monomers: A monomer containing the chiral 1,2-diamine structure is synthesized and then copolymerized, often with an achiral monomer like styrene. iupac.org This results in an insoluble, cross-linked polymer resin where the chiral diamine units are distributed throughout the polymer matrix. iupac.org
Grafting onto a Polymer Support: The chiral diamine is chemically attached to a functionalized polymer support, such as chloromethylated polystyrene or poly(ethylene glycol) (PEG). researchgate.nettandfonline.comliv.ac.uk
These polymer-supported chiral diamines are then complexed with metal precursors, such as a Ru(II)-p-cymene complex, to generate heterogeneous catalysts. researchgate.net These immobilized catalysts combine the high activity and selectivity of their homogeneous counterparts with the practical advantages of easy separation from the reaction mixture (via filtration) and potential for recycling. liv.ac.uk Such catalysts have been successfully applied in the asymmetric hydrogenation and transfer hydrogenation of ketones, in some cases allowing for reactions to be run in environmentally benign solvents like water. researchgate.netiupac.org The performance of these polymeric catalysts can be influenced by the nature of the polymer support, the length of the spacer arm connecting the diamine to the polymer, and the degree of cross-linking, all of which create a specific microenvironment around the catalytic active site. iupac.org
Derivatization and Functionalization of S 1 Phenylethane 1,2 Diamine
N-Functionalization Strategies for Versatile Amine Derivatives
The nucleophilic nature of the amino groups in (S)-1-Phenylethane-1,2-diamine allows for straightforward functionalization through N-alkylation and N-arylation reactions. These transformations are fundamental in modifying the diamine's steric and electronic properties, thereby tuning its reactivity and coordinating ability for applications in catalysis.
N-Alkylation: This process involves the introduction of alkyl groups onto one or both nitrogen atoms. Direct alkylation with alkyl halides is a common method, though it can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and quaternary ammonium (B1175870) salts. researchgate.netthieme-connect.de To achieve greater selectivity, especially for mono-alkylation, catalytic methods are often preferred. For instance, N-alkylation of amines with alcohols, facilitated by ruthenium or iridium complexes, represents a more atom-economical and environmentally friendly approach. encyclopedia.pubyoutube.com This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the diamine.
N-Arylation: The introduction of aryl groups is typically achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which commonly uses palladium catalysts, is a powerful method for forming C-N bonds between amines and aryl halides or pseudohalides. rsc.org Copper-catalyzed methods, such as the Ullmann condensation and the Chan-Lam coupling, provide alternative routes for N-arylation. pressbooks.pubrsc.org The Chan-Lam reaction is particularly noteworthy as it can be performed in the open air using arylboronic acids. rsc.org These arylated diamine derivatives are crucial precursors for synthesizing sophisticated ligands used in asymmetric catalysis.
| Functionalization Type | Method | Reagents/Catalysts | Key Features |
|---|---|---|---|
| N-Alkylation | Direct Alkylation | Alkyl Halides (e.g., CH₃I) | Risk of over-alkylation, simple procedure. thieme-connect.de |
| N-Alkylation | Reductive Amination (Borrowing Hydrogen) | Alcohols, Ru or Ir complexes | High atom economy, forms water as the only byproduct. encyclopedia.pubyoutube.com |
| N-Arylation | Buchwald-Hartwig Amination | Aryl Halides, Pd catalyst, Phosphine Ligands | Broad substrate scope, high efficiency. rsc.orgresearchgate.net |
| N-Arylation | Chan-Lam Coupling | Arylboronic Acids, Cu catalyst | Often proceeds under mild, aerobic conditions. rsc.org |
Synthesis of Chiral Diamine-Based Building Blocks for Complex Molecule Construction
The intrinsic chirality of this compound makes it an invaluable starting material for the synthesis of more elaborate chiral building blocks. acs.org These derived structures are predominantly used as ligands for transition metals in asymmetric catalysis, where their stereochemical information is transferred to the reaction products, enabling high enantioselectivity. ajchem-b.comorganic-chemistry.org
One common strategy involves the condensation of the diamine with aldehydes or ketones to form chiral cyclic structures. For example, reaction with formaldehyde (B43269) can lead to the formation of imidazolidine (B613845) derivatives. ajchem-b.com These N,N'-acetal structures can serve as pre-catalysts or be further functionalized.
Furthermore, this compound is a precursor for synthesizing a variety of chiral secondary and tertiary diamines, which are themselves important ligands. organic-chemistry.org These derivatives are often employed in catalytic systems for reactions such as asymmetric hydrogenation and transfer hydrogenation, where they form stable complexes with metals like rhodium and ruthenium. wikipedia.org The steric and electronic environment of the metal center can be precisely tuned by modifying the substituents on the diamine nitrogen atoms, influencing the catalyst's activity and selectivity. The development of such ligands is a cornerstone of modern asymmetric synthesis, enabling the efficient production of enantiomerically pure compounds. ajchem-b.commasterorganicchemistry.com
| Building Block Type | Synthetic Approach | Application | Example Structure Class |
|---|---|---|---|
| Chiral Secondary Diamines | Mono-N-alkylation or mono-N-arylation | Ligands for asymmetric catalysis. organic-chemistry.org | N-Alkyl-(S)-1-phenylethane-1,2-diamines |
| Chiral Imidazolidines | Condensation with aldehydes (e.g., formaldehyde) | Chiral auxiliaries and pre-catalysts. ajchem-b.com | Imidazolidine ring systems |
| Schiff Base Ligands | Condensation with salicylaldehyde (B1680747) derivatives | Ligands for "salen-type" metal complexes. | N,N'-Bis(salicylidene)ethylenediamine analogues |
Introduction of Olefin Moieties for Further Functional Group Manipulations
Incorporating olefinic functional groups into the this compound framework opens up a vast potential for subsequent chemical transformations. The carbon-carbon double bond can participate in a wide range of reactions, including metathesis, polymerization, and various addition reactions, making these olefin-functionalized diamines highly versatile intermediates. organic-chemistry.org
A straightforward method for introducing an olefin is through N-alkenylation, which is a variation of N-alkylation using an alkenyl halide, such as allyl bromide. This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism, attaching the allyl group to one or both of the nitrogen atoms.
Another powerful strategy is the aza-Michael addition (or conjugate addition), where the diamine acts as a nucleophile and adds to an α,β-unsaturated carbonyl compound. youtube.com This reaction forms a new carbon-nitrogen bond at the β-carbon of the Michael acceptor, yielding a β-amino carbonyl derivative. rsc.org This method is highly effective for creating carbon-chain extensions with specific functionalities.
Reductive amination with α,β-unsaturated aldehydes or ketones provides a further route. This involves the initial formation of an enamine or imine, which is then reduced in situ to afford the olefin-containing diamine derivative.
| Method | Reactants | Product Type | Key Features |
|---|---|---|---|
| N-Alkenylation | This compound + Alkenyl Halide (e.g., Allyl Bromide) | N-Alkenyl diamine | Direct introduction of an olefin via SN2 reaction. |
| Aza-Michael Addition | This compound + α,β-Unsaturated Carbonyl/Nitrile | β-Amino carbonyl or β-amino nitrile derivative | Forms a C-N bond via conjugate addition. masterorganicchemistry.com |
| Reductive Amination | This compound + Unsaturated Aldehyde/Ketone + Reducing Agent | Alkene-containing secondary or tertiary amine | One-pot condensation and reduction. |
Mechanistic and Computational Investigations Pertaining to S 1 Phenylethane 1,2 Diamine
Elucidation of Reaction Mechanisms in Asymmetric Transformations
(S)-1-Phenylethane-1,2-diamine and its derivatives are key components in a variety of asymmetric reactions. Mechanistic studies have been crucial in understanding how the chiral information from the diamine is transferred to the products.
The diaza-Cope rearrangement, a type of researchgate.netresearchgate.net-sigmatropic rearrangement, is a powerful method for the synthesis of chiral vicinal diamines. rsc.orgwikipedia.org When this compound or a related chiral diamine is condensed with aldehydes, a diimine is formed which can then undergo this rearrangement. bac-lac.gc.canih.gov The reaction is often driven by the formation of resonance-assisted hydrogen bonds (RAHBs) in the product, which stabilizes it and shifts the equilibrium. rsc.orgacs.org
Studies have shown that the diaza-Cope rearrangement proceeds through a highly ordered, chair-like six-membered transition state. wikipedia.orgacs.org This stereospecific process ensures that the chirality of the initial diamine dictates the stereochemistry of the newly formed C-C bond in the product diamine. rsc.org For instance, the rearrangement of a chiral diimine can occur with inversion of stereochemistry, a fact supported by crystallographic and circular dichroism (CD) spectroscopy data. acs.org The reaction often proceeds with high yield and exceptional enantioselectivity. acs.org
Mechanochemical methods have also been applied to the diaza-Cope rearrangement, revealing a different reaction profile compared to solution-based reactions. acs.orgnih.gov In the solid state, the rearrangement step is rapid due to effective solid-state packing that favors the necessary ordered transition state. acs.org
The reactions involving this compound often proceed through key transient intermediates that are central to the reaction mechanism.
Transient Imine Intermediates: In many reactions, including the diaza-Cope rearrangement and various catalytic cycles, the initial step is the formation of a transient imine or diimine intermediate from the diamine and a carbonyl compound. bac-lac.gc.caresearchgate.netrsc.org The electronic properties of these imine intermediates can control the regioselectivity of subsequent transformations, moving beyond simple steric control. researchgate.net For example, in dual relay catalysis, the reversible dehydrogenation of amines can lead to transient imines that then undergo regioselective C-H functionalization. researchgate.net
Metal-Nitrenoid Intermediates: In C-H amination reactions, reactive metal-nitrenoid intermediates are often generated in situ. libretexts.org These species, formed from a nitrogen source and a metal catalyst (commonly rhodium or ruthenium), are responsible for the insertion into C-H bonds to form new C-N bonds. libretexts.org The mechanism is believed to involve the formation of an iodonium (B1229267) ylide which then reacts with the metal to produce the active metal-nitrenoid. libretexts.org The catalyst and the electronic nature of the nitrogen precursor are key factors controlling the selectivity of these reactions. libretexts.org
Sigmatropic rearrangements, pericyclic reactions involving the migration of a σ-bond, are fundamental in organic synthesis. nih.govresearchgate.nethcpgcollege.edu.in The Woodward-Hoffmann rules predict the stereochemical outcome of these concerted reactions. researchgate.nethcpgcollege.edu.in
A notable advancement is the development of diboron-participated researchgate.netresearchgate.net-sigmatropic rearrangements for the asymmetric synthesis of chiral vicinal diamines. rsc.orgdigitellinc.com This method involves the asymmetric homocoupling of imines templated by a chiral diboron (B99234) reagent. It is characterized by high enantioselectivity and diastereoselectivity, proceeding through a novel reaction mechanism. rsc.org This discovery has not only provided access to a wide library of chiral diamines but has also expanded the scope of diboron chemistry and pericyclic reactions. rsc.org More recently, a diboron-enabled researchgate.netresearchgate.net-sigmatropic rearrangement has been developed for the synthesis of 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives, proceeding through a unique ten-membered transition state. nih.govthieme-connect.comresearchgate.net
Theoretical and Computational Chemistry Studies
Computational chemistry has become an indispensable tool for gaining deep insights into the mechanisms of reactions involving this compound and for predicting their stereochemical outcomes.
Density Functional Theory (DFT) has emerged as a powerful method for investigating reaction mechanisms, transition states, and intermediates. chinesechemsoc.orgrsc.org DFT calculations allow researchers to map out the potential energy surfaces of complex reactions, providing a rationale for experimentally observed reactivity and selectivity. chinesechemsoc.orgpku.edu.cn
For instance, DFT studies have been employed to understand the significant differences in reactivity and selectivity observed with different chiral ligands in catalysis. chinesechemsoc.org By analyzing the transition state structures, researchers can identify key non-covalent interactions, such as π-π stacking and C-H···π interactions, that are crucial for enantioselectivity. chinesechemsoc.orgnih.gov In the context of the diaza-Cope rearrangement, computational studies have been used to systematically investigate the influence of hydrogen bonding, electronic effects, and steric effects on the reaction kinetics and thermodynamics. bac-lac.gc.ca DFT calculations have also been instrumental in elucidating the mechanism of cobalt-catalyzed reactions, suggesting the involvement of Co(II)/Co(III) catalytic cycles and identifying steric repulsion as the key factor controlling selectivity. researchgate.net
Table 1: Application of DFT in Mechanistic Studies
| Reaction Type | System Studied | Key Insights from DFT |
|---|---|---|
| Asymmetric Catalysis | Chiral N,N'-dioxide ligand in addition reactions | Provided rationale for selectivity and reactivity differences based on steric repulsion in the transition state. chinesechemsoc.org |
| C-H Activation | Pd-catalyzed cycloaddition with chiral binaphthyl-based ligands | Confirmed the formation of stable palladacycles and helped rationalize the effectiveness of the ligand scaffold. nih.gov |
| Diaza-Cope Rearrangement | Rearrangement of diimines derived from chiral diamines | Systematically studied the effects of hydrogen bonding, electronics, and sterics on reaction outcomes. bac-lac.gc.ca |
Quantum chemical calculations, particularly DFT, are extensively used for the detailed analysis of transition states, which is the cornerstone of understanding and predicting enantioselectivity. researchgate.netrsc.orgchemrxiv.org Since enantioselectivity arises from small differences in the activation energies of diastereomeric transition states, high-accuracy calculations are required. acs.org
These computational methods allow for the optimization of transition state geometries and the calculation of their relative energies, which can then be used to predict the enantiomeric excess (ee) of a reaction. acs.orgmdpi.com For example, in the study of enzyme-catalyzed reactions, quantum chemical cluster models are used to investigate the full reaction mechanism, including all intermediates and transition states, to reproduce and explain the observed selectivities. acs.org The quantitative prediction of enantioselectivity remains a challenge, but computational approaches have successfully guided the design of new catalysts that exhibit higher enantioselectivity than those initially found through experimental screening. rsc.orgchemrxiv.org
Computational models can also reveal the subtle interactions that govern stereocontrol. For example, in a protonated chiral diamine-catalyzed nitroso aldol (B89426) reaction, calculations revealed that the enantioselectivity is determined by a hydrogen bond between the catalyst's alkyl substituent and the aldehyde's oxygen atom on the ammonium (B1175870) moiety. mdpi.com Similarly, DFT analysis of gold-catalyzed cycloadditions has shown that attractive non-covalent interactions between the substrate and the catalyst's chiral pocket direct the enantioselective folding. acs.org
Table 2: Key Findings from Quantum Chemical Calculations
| Catalyst System | Reaction | Finding |
|---|---|---|
| Protonated Chiral Diamine | Nitroso Aldol Reaction | Enantioselectivity is controlled by a specific hydrogen bond in the transition state. mdpi.com |
| Chiral Gold(I) Complexes | Intramolecular [4+2] Cycloaddition | Attractive non-covalent interactions in the catalyst's chiral pocket are responsible for enantioselective folding. acs.org |
Understanding the Origin of Stereocontrol and Enantioselectivity
The efficacy of this compound as a chiral ligand and auxiliary in asymmetric synthesis stems from its ability to create a well-defined and predictable three-dimensional chiral environment. This environment dictates the trajectory of approaching substrates and stabilizes specific transition states, ultimately leading to high levels of stereocontrol and enantioselectivity. The origin of this control is a complex interplay of non-covalent interactions and inherent molecular properties, primarily hydrogen bonding, as well as steric and electronic effects.
Contributions of Hydrogen Bonding Effects to Stereospecificity
Hydrogen bonding plays a pivotal role in establishing the conformational rigidity and stereochemical communication necessary for effective enantioselection when using this compound. The molecule possesses two amine groups, which can act as both hydrogen bond donors and acceptors, allowing for the formation of a network of intramolecular and intermolecular hydrogen bonds. nih.gov This network is crucial for locking the conformation of the catalytic complex and controlling the orientation of the reactants.
In transition-metal catalysis, the two nitrogen atoms of the diamine chelate to the metal center, forming a stable five-membered ring. The specific conformation of this chelate ring is influenced by the stereochemistry of the chiral carbon atom bearing the phenyl group. Hydrogen bonding between the amine protons and other components of the catalytic system, such as the counter-ion or solvent molecules, further restricts rotational freedom. This pre-organization of the catalytic site minimizes the number of accessible reaction pathways, favoring the one that leads to the desired stereoisomer.
Analysis of Electronic and Steric Effects in Catalytic Processes
The enantioselectivity and reactivity of catalytic systems incorporating this compound are governed by a delicate balance of electronic and steric factors. The phenyl group at the C1 position is the primary source of steric hindrance, while the two amine groups provide the key electronic contributions.
Steric Effects: The bulky phenyl group creates a "chiral wall" that sterically blocks one face of the coordinated substrate, forcing it to approach the catalytic center from a less hindered direction. This steric repulsion is a fundamental mechanism for enantiomeric discrimination. Computational studies on related chiral auxiliaries have shown that this "steric dialogue" between a chiral center and other functional groups is key to controlling the rotation of orientational isomers, leading to high stereoselectivity. nih.govresearchgate.net The size and position of substituents on the phenyl ring or the amine groups can be modified to fine-tune this steric environment, thereby optimizing enantioselectivity for a specific transformation. For example, increasing the steric bulk of substituents can enhance the facial bias imposed on the substrate.
Electronic Effects: The two amine groups are electron-donating, which increases the electron density at the metal center in a catalytic complex. This electronic modification can significantly impact the catalyst's activity and selectivity. Studies on related iron catalysts have shown that more electron-rich complexes are often more active in hydrogenation reactions. acs.org This is because the increased electron density can facilitate key steps in the catalytic cycle, such as oxidative addition or reductive elimination.
Mechanistic investigations into similar catalytic reactions have utilized tools like Hammett plots to quantify these electronic effects. For example, in certain deaminative coupling reactions, amine substrates with electron-releasing groups showed a strong promotional effect on the reaction rate. marquette.edu Conversely, reactions involving 1-phenylethane-1,2-diol derivatives showed that substrates with electron-withdrawing groups, such as trifluoromethyl, resulted in significantly lower product yields, highlighting the unfavorable nature of electron-deficient systems for certain transformations. thieme-connect.com The interplay between these effects is critical; the electronic nature of the diamine influences the intrinsic reactivity of the catalyst, while the steric framework directs that reactivity toward the production of a single enantiomer.
The table below, based on findings from analogous systems, illustrates how electronic and steric effects of substituents can influence reaction outcomes. thieme-connect.com
| Substituent on Phenyl Ring | Position | Electronic Effect | Steric Effect | Observed Outcome in a Model Reaction |
| Hydrogen | - | Neutral | Moderate | High Yield |
| Methyl | 4- | Electron-Donating | Moderate | High Yield |
| Methoxy | 4- | Electron-Donating | Moderate | High Yield |
| Fluoro | 4- | Electron-Withdrawing | Low | Moderate to High Yield |
| Trifluoromethyl | 4- | Strongly Electron-Withdrawing | Moderate | Trace Product |
| Nitro | - | Strongly Electron-Withdrawing | Moderate | No Reaction |
| Diphenyl | - | - | High | Moderate Yield |
| tert-butyl | - | Electron-Donating | High | Moderate Yield |
Analytical Methodologies for Chiral Purity Assessment and Characterization of S 1 Phenylethane 1,2 Diamine and Its Derivatives
Determination of Enantiomeric Excess (ee)
The enantiomeric excess (ee) is a critical parameter that quantifies the chiral purity of a sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. Several reliable methods are utilized for the accurate determination of the ee of (S)-1-Phenylethane-1,2-diamine.
Use of Chiral Derivatizing Agents (e.g., Sugar Molecules)
One established method for determining the enantiomeric excess of chiral amines and alcohols is through the use of chiral derivatizing agents (CDAs). This technique involves the reaction of the enantiomeric mixture with a single enantiomer of a chiral reagent to form a pair of diastereomers. These diastereomers, possessing distinct physical and spectroscopic properties, can then be distinguished and quantified using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography.
While the use of various CDAs is prevalent, the application of sugar molecules for the derivatization of this compound is a specific area of interest. Monosaccharides, being inherently chiral and readily available, can be chemically modified to react with the amine functional groups of the diamine. For instance, the aldehyde group of a sugar can react with the primary amine to form a diastereomeric imine or, after reduction, a diastereomeric amine. The resulting diastereomers can then be analyzed by NMR spectroscopy. The different spatial arrangements of the diastereomers lead to distinct chemical shifts for corresponding protons or carbons, allowing for the integration of the signals to determine the enantiomeric ratio. For example, a 19F NMR-based approach has been developed for the chiral analysis of aldoses, which involves derivatization with a fluorinated agent and the use of chiral metal complexes to induce separation of the signals for the enantiomers nih.gov. While this specific study focused on monosaccharides, the principle can be extended to the derivatization of chiral amines like this compound with a chiral sugar derivative.
Chiral-Stationary-Phase High Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for the resolution of a broad range of chiral compounds, including primary amines nih.govcam.ac.uk.
For the enantioseparation of 1-phenylethane-1,2-diamine, polysaccharide-based columns like Chiralpak® AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel, have demonstrated excellent chiral recognition capabilities nih.govhplc.euresearchgate.net. The separation mechanism relies on the differential interactions between the enantiomers and the chiral selectors of the stationary phase, leading to different retention times.
The mobile phase composition is a critical parameter in optimizing the separation. For basic compounds like diamines, the addition of an acidic or basic modifier to the mobile phase is often necessary to achieve good peak shape and resolution mz-at.de. Typical mobile phases for normal-phase separations on polysaccharide-based CSPs consist of a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., 2-propanol or ethanol) hplc.euhplc.eu. The flow rate is another important parameter that influences the efficiency of the separation.
Table 1: Illustrative HPLC Conditions for the Enantioseparation of a Chiral Amine on a Polysaccharide-Based CSP
| Parameter | Condition |
| Column | Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
This table represents typical starting conditions for the chiral separation of amines and may require optimization for this compound.
Spectroscopic and Crystallographic Characterization Techniques
Beyond determining chiral purity, a comprehensive characterization of this compound involves the use of spectroscopic and crystallographic methods to confirm its absolute configuration and study its behavior in solution.
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the atomic arrangement within a crystal lattice. For chiral molecules that crystallize in non-centrosymmetric space groups, the anomalous scattering of X-rays can be used to determine the absolute stereochemistry.
While obtaining a suitable single crystal of this compound itself might be challenging, the formation of crystalline salts with a chiral or achiral acid can facilitate crystallization. For instance, the crystal structures of molecular salts of 1-phenylethanamine with various phenolic acids have been determined, revealing their crystal systems and the intricate network of non-covalent interactions that stabilize the crystal lattice scirp.orgscirp.org. A search of the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures, can provide information on whether the crystal structure of this compound or a suitable derivative has been determined cam.ac.ukcam.ac.uk.
Circular Dichroism (CD) Spectroscopy for Chiral Recognition
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule wikipedia.orgjascoinc.com. This differential absorption is a consequence of the molecule's three-dimensional structure and provides information about its stereochemistry. The resulting CD spectrum is a plot of this difference in absorption versus wavelength and is unique for a given enantiomer, with its mirror image enantiomer exhibiting an equal and opposite CD spectrum.
CD spectroscopy is particularly sensitive to the conformation of molecules in solution. For chiral diamines like this compound, the CD spectrum can be influenced by the gauche conformation of the N,N-chelate ring when complexed to a metal ion jascoinc.com. Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized infrared radiation, can also provide detailed structural information and is highly sensitive to the conformation and absolute configuration of chiral molecules in solution nih.govrsc.orgchemrxiv.orgru.nlnih.gov. The CD spectrum of phenylalanine, an amino acid with a similar phenyl and chiral center motif, has been shown to be dependent on its concentration and can indicate the formation of ordered structures nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules and for probing reaction mechanisms. In the context of this compound, NMR is not only used for routine characterization but also to gain insights into its reactivity and interactions.
One-dimensional (1D) and two-dimensional (2D) NMR experiments can be employed to elucidate the structure of reaction products formed from this compound. For example, in the reaction of 3-(3-aryl-3-oxopropenyl)-chromen-4-ones with 1,2-phenylenediamine, a combination of 1D and 2D NMR techniques was used to determine the unexpected structure of the products and to discuss the reaction mechanism researchgate.net.
Furthermore, NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents, can be used to study the kinetics and mechanism of stereoselective reactions. By monitoring the changes in the NMR spectrum over time, it is possible to follow the consumption of reactants and the formation of products, providing valuable information about the reaction pathway. The use of in situ NMR techniques allows for the non-destructive and quantitative analysis of reaction mixtures, enabling the identification of transient intermediates and the determination of reaction kinetics researchgate.netnih.gov.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (S)-1-Phenylethane-1,2-diamine?
- Methodology :
- Chiral Resolution : Racemic mixtures of 1,2-diamines can be resolved using chiral acids (e.g., tartaric acid) to isolate the (S)-enantiomer .
- Asymmetric Synthesis : Catalytic asymmetric hydrogenation of α,β-unsaturated imines using chiral Ru or Ir catalysts (e.g., Noyori-type systems) can yield enantiomerically pure (S)-configured diamines .
- Modular Alkylation : Alkylation of ethane-1,2-diamine derivatives with benzyl halides, followed by stereocontrol via chiral auxiliaries or catalysts .
Q. How is the enantiomeric purity of this compound validated?
- Analytical Techniques :
- Chiral HPLC/GC : Separation using chiral stationary phases (e.g., cyclodextrin-based columns) to quantify enantiomeric excess (ee) .
- NMR with Chiral Shift Reagents : Eu(hfc)₃ or other lanthanide complexes induce distinct splitting patterns for enantiomers .
- X-ray Crystallography : Absolute configuration confirmation via single-crystal analysis of derivatives (e.g., metal complexes or salts) .
Q. What are the primary applications of this compound in asymmetric catalysis?
- Key Roles :
- Chiral Ligand : In Ru-catalyzed asymmetric transfer hydrogenation (ATH) of ketones (e.g., TsDPEN derivatives in ATH reactions) .
- Organocatalyst : Facilitates enantioselective C–C bond formation (e.g., in alcohol-mediated allylation reactions for natural product synthesis) .
Advanced Research Questions
Q. How can researchers address low enantioselectivity in catalytic systems using this compound?
- Experimental Design :
- Ligand Tuning : Modify substituents on the diamine backbone (e.g., electron-withdrawing groups on the phenyl ring) to enhance metal-ligand cooperativity .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize transition states or improve catalyst solubility .
- Substrate Scope Analysis : Evaluate steric/electronic factors in ketone or imine substrates to identify selectivity trends .
Q. What explains contradictory catalytic performance across studies using similar diamine ligands?
- Data Contradiction Analysis :
- Metal Center Variability : Compare Ru vs. Ir catalysts; Ru often favors ATH, while Ir may exhibit divergent reactivity .
- Counterion Effects : Chloride vs. triflate anions in metal precursors can alter catalyst activation pathways .
- Reaction Conditions : Temperature, pressure, and hydrogen donor (e.g., HCOONa vs. iPrOH) critically impact turnover and selectivity .
Q. How to design experiments probing the interaction of this compound with enzymes or biological targets?
- Methodological Framework :
- Enzyme Inhibition Assays : Test diamine derivatives against cytochrome P450 isoforms or dehydrogenases to assess competitive/non-competitive inhibition .
- Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with protein targets .
- Structural Analogs : Compare activity with N,N-dimethylated or cyclopropane-containing derivatives to identify pharmacophore elements .
Comparative Analysis of Diamine Ligands in Catalysis
| Ligand Structure | Metal Complex | Catalytic Application | Key Findings | Reference |
|---|---|---|---|---|
| This compound | Ru(II) | Asymmetric transfer hydrogenation | 90% ee for acetophenone reduction | |
| N,N'-Diethylethane-1,2-diamine | V(II) | Trinuclear cluster formation | Enhanced stability with bulky substituents | |
| (1R,2R)-1,2-Diphenylethane-1,2-diamine | Ru(II) | Carbonyl allylation | 4:1 dr for cyclopropylcarbinyl alcohol |
Critical Considerations for Experimental Reproducibility
- Purification Protocols : Column chromatography (basic alumina) or recrystallization (ethanol/water) to isolate high-purity diamine .
- Moisture Sensitivity : Store ligands under inert atmosphere to prevent oxidation or hydrolysis .
- Stereochemical Stability : Monitor racemization risks under acidic/basic conditions via periodic ee analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
